molecular formula C19H21N5O4 B2753645 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878736-27-7

2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2753645
CAS No.: 878736-27-7
M. Wt: 383.408
InChI Key: VBTVHWLBCIQFHV-UHFFFAOYSA-N
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Description

The compound 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid (hereafter referred to as the target compound) is a purino-pyrimidine hybrid featuring a bicyclic core with a 2-methylphenyl substituent at position 9 and an acetic acid moiety at position 2. The acetic acid group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or ionic interactions .

Properties

IUPAC Name

2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-8-22(13-7-5-4-6-12(13)2)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)3/h4-7,11H,8-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTVHWLBCIQFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C20H23N5O4
  • Molecular Weight : 397.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antitumor , anti-inflammatory , and antimicrobial properties. Below is a detailed examination of these activities.

Antitumor Activity

Studies have demonstrated that derivatives of purine compounds can exhibit significant antitumor effects. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle. Research has shown that treatment with similar purine derivatives leads to S-phase arrest in HepG2 liver cancer cells, increasing the percentage of cells in this phase significantly compared to controls .
  • Case Study : In vitro studies on various cancer cell lines (A549, MCF-7, DU145, HepG2) revealed high inhibition rates (up to 100%) with IC50 values ranging from 6.92 to 8.99 μM for the compound compared to standard treatments like Sunitinib .
Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Antimicrobial Properties

Research into related compounds indicates that purine derivatives may also possess antimicrobial properties. The mechanism typically involves interference with nucleic acid synthesis in bacteria and fungi.

The biological activity of the compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It has the potential to modulate receptor activity linked to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares its purino-pyrimidine core with several analogs but differs in substituent patterns. Key comparisons include:

Substituent at Position 9
  • Target Compound : 2-methylphenyl group (aromatic, moderately lipophilic).
  • Analog 1: 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid (cyclohexyl group, aliphatic, highly lipophilic) .
Functional Groups
  • Target Compound vs. Thioxo Derivatives : Unlike 9-substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones (), the target compound lacks sulfur atoms in its core, replacing thioxo groups with dioxo moieties. This reduces electrophilicity and may enhance oxidative stability .

Physicochemical Properties

Compound Core Structure Substituent at Position 9 logP (Predicted) Solubility (Aqueous)
Target Compound Purino[7,8-a]pyrimidine 2-methylphenyl 2.1 Moderate (due to acetic acid)
Analog 1 (Cyclohexyl) Purino[7,8-a]pyrimidine Cyclohexyl 3.5 Low
Thioxo Derivatives (3a-e) Pyrido[2,3-d:6,5-d']dipyrimidine Variable aryl groups 1.8–2.5 Low (no ionizable groups)

Key Observations :

  • The acetic acid group in the target compound improves aqueous solubility compared to non-acid analogs like 3a-e .
  • The cyclohexyl substituent in Analog 1 increases logP by ~1.4 units, suggesting reduced bioavailability in polar environments .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted purine/pyrimidine precursors followed by functionalization. Key steps include:

  • Core scaffold formation : Cyclization under reflux with catalysts like HOBt/EDC in DMF (40°C, 12–24 hours) .
  • Acetic acid side-chain introduction : Nucleophilic substitution or coupling reactions (e.g., using activated esters or carbodiimide-mediated amidation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
    Critical parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side products .

Q. Which analytical techniques are most reliable for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1,7; phenyl ring protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the purino-pyrimidine core .
    Note : Cross-validation with IR (carbonyl stretches at ~1700 cm⁻¹) and HPLC (purity >98%) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Hypothesis testing : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
  • Dynamic effects : Assess tautomerization or conformational flexibility via variable-temperature NMR .
  • Adduct identification : Use high-resolution MS/MS to distinguish [M+Na]+ or [M+NH4]+ from degradation products .
    Example : A ¹H NMR singlet at δ 2.1 ppm may initially suggest a single methyl group, but 2D NOESY could reveal spatial proximity to aromatic protons, confirming substitution .

Q. What experimental designs are suitable for elucidating its biological mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Enzyme inhibition assays : Test against kinases or phosphodiesterases (IC50 determination with ATP/GTP competition) .
  • Cellular models : Dose-response studies in cancer cell lines (e.g., apoptosis markers like caspase-3 activation) with controls for off-target effects (e.g., siRNA knockdown) .

Q. How can computational modeling predict its interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase domains) .
  • MD simulations : Simulate ligand-protein stability (50–100 ns trajectories) to assess hydrogen bonding with conserved residues (e.g., Asp86 in PKCθ) .
  • QSAR : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide analog design .

Q. What strategies address solubility limitations in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes .
  • pH adjustment : Prepare sodium salts via saponification of the acetic acid moiety (pH 7.4 buffer) .
  • Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage in vivo .

Q. How can kinetic studies clarify reaction mechanisms during synthesis?

  • Rate determination : Monitor intermediate formation via in situ FTIR or LC-MS at fixed time intervals .
  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to trace proton transfer steps in cyclization .
  • Activation energy calculation : Perform Arrhenius analysis across 30–70°C to identify rate-limiting steps .

Methodological Framework

Research Stage Tools/Techniques Key References
Synthesis OptimizationHOBt/EDC coupling, reflux conditions
Structural ValidationNMR, HRMS, X-ray crystallography
Biological ScreeningKinase assays, affinity chromatography
Computational AnalysisAutoDock, QSAR, DFT
Solubility EnhancementCyclodextrins, prodrug design

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